molecular formula C43H49BrN2O4 B15155671 3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide

3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide

Cat. No.: B15155671
M. Wt: 737.8 g/mol
InChI Key: SODFRGDRIXXRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with specific molecular targets. In biological systems, it can bind to cellular components, leading to fluorescence that helps in imaging applications. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide include:

The uniqueness of this compound lies in its specific structural configuration, which provides distinct fluorescence properties and reactivity, making it highly valuable in various scientific fields.

Properties

Molecular Formula

C43H49BrN2O4

Molecular Weight

737.8 g/mol

IUPAC Name

6-[2-[3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide

InChI

InChI=1S/C43H48N2O4.BrH/c1-42(2)36(44(28-13-5-7-22-38(46)47)34-26-24-30-16-9-11-18-32(30)40(34)42)20-15-21-37-43(3,4)41-33-19-12-10-17-31(33)25-27-35(41)45(37)29-14-6-8-23-39(48)49;/h9-12,15-21,24-27H,5-8,13-14,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H

InChI Key

SODFRGDRIXXRJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-]

Origin of Product

United States

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